
7-Dehydrocholesterol
Übersicht
Beschreibung
Provitamin D3, also known as 7-dehydrocholesterol, is a crucial intermediate in the biosynthesis of vitamin D3 (cholecalciferol). It is a naturally occurring compound found in the skin of vertebrates, where it undergoes a photochemical reaction upon exposure to ultraviolet B (UVB) radiation to form vitamin D3. This process is essential for maintaining adequate levels of vitamin D, which is vital for bone health, immune function, and overall well-being .
Wissenschaftliche Forschungsanwendungen
Provitamin D3 hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Vorläufer bei der Synthese von Vitamin D3 und verwandten Verbindungen verwendet.
Biologie: Untersucht für seine Rolle bei der Biosynthese von Vitamin D3 und seine Auswirkungen auf verschiedene biologische Prozesse.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Vitamin-D-Mangel und verwandten Erkrankungen.
Industrie: Wird bei der Herstellung von Vitamin-D3-Präparaten und angereicherten Lebensmitteln verwendet
5. Wirkmechanismus
Provitamin D3 übt seine Wirkung durch eine photochemische Reaktion aus, die es bei Exposition gegenüber UVB-Licht in Vitamin D3 umwandelt. Der aktive Metabolit von Vitamin D3, 1,25-Dihydroxyvitamin D (Calcitriol), stimuliert die Calcium- und Phosphataufnahme aus dem Dünndarm, fördert die Freisetzung von Calcium aus dem Knochen ins Blut und verstärkt die renale Tubulusphosphatresorption . Dieser Prozess ist entscheidend für die Aufrechterhaltung der Calciumhomöostase und die Unterstützung verschiedener physiologischer Funktionen.
Ähnliche Verbindungen:
Ergosterol (Provitamin D2): In Pilzen und Hefen vorkommend, unterliegt es einer ähnlichen photochemischen Reaktion, um Vitamin D2 (Ergocalciferol) zu bilden.
Cholesterin: Ein Vorläufer von Provitamin D3 und anderen Sterolen.
Vergleich:
Provitamin D3 vs. Ergosterol: Beide Verbindungen unterliegen photochemischen Reaktionen, um ihre jeweiligen Vitamine (D3 und D2) zu bilden.
Provitamin D3 vs. Cholesterin: Während Cholesterin als Vorläufer von Provitamin D3 dient, spielt es auch eine breitere Rolle bei der Biosynthese anderer Sterole und Hormone.
Provitamin D3 zeichnet sich durch seine entscheidende Rolle bei der Biosynthese der potentesten und biologisch aktiveren Form von Vitamin D aus, was es zu einer einzigartigen und essentiellen Verbindung sowohl in biologischen als auch industriellen Kontexten macht.
Wirkmechanismus
Target of Action
7-Dehydrocholesterol (7-DHC) is a sterol produced through the cholesterol biosynthetic pathway . It primarily targets cells to protect them from a cell death pathway known as ferroptosis . Ferroptosis is characterized by iron-catalyzed accumulation of phospholipid peroxides and plays a critical role in various degenerative diseases that cause organ damage .
Mode of Action
7-DHC interacts with its targets by functioning as a lipid-soluble antioxidant . It shields (phospho)lipids from autoxidation and subsequent fragmentation . This unique structure, combined with the physical presence of 7-DHC in membranes, allows 7-DHC to reduce lipid peroxyl radicals, including phospholipid peroxyl radicals present in membranes, which are essential to drive ferroptosis .
Biochemical Pathways
7-DHC is synthesized from lathosterol by the enzyme lathosterol oxidase (lathosterol 5-desaturase), which is the next-to-last step of cholesterol biosynthesis . Inhibiting this compound reductase (DHCR7), the last enzyme involved in cholesterol biosynthesis, leads to the accumulation of 7-DHC . Both research teams identified DHCR7, which catalyzes the conversion of 7-DHC to cholesterol, as a pivotal regulator for ferroptosis .
Pharmacokinetics
It’s known that 7-dhc has a high lipophilicity, with a predicted log p value of 902 . This suggests that it may have good membrane permeability and could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The accumulation of 7-DHC protects cells from ferroptosis . By inhibiting the production of 7-DHC, ferroptosis can be induced, and tumor growth can be suppressed . On the other hand, increasing the level of 7-DHC by inhibiting DHCR7 can promote cancer metastasis and slow the progression of renal ischemia-reperfusion injury .
Action Environment
The action of 7-DHC can be influenced by environmental factors such as ultraviolet (UV) light. Upon exposure to UV-B rays in sunlight, 7-DHC is converted into vitamin D3 via previtamin D3 as an intermediate isomer . This suggests that the action, efficacy, and stability of 7-DHC can be influenced by environmental factors such as exposure to sunlight.
Biochemische Analyse
Biochemical Properties
7-DHC is synthesized from lathosterol by the enzyme lathosterol oxidase (lathosterol 5-desaturase) . This is the next-to-last step of cholesterol biosynthesis . Defective synthesis results in the human inherited disorder lathosterolosis resembling Smith–Lemli–Opitz syndrome .
Molecular Mechanism
The terminal reaction in cholesterol biosynthesis is catalyzed by the NADPH-dependent enzyme, 7-dehydrocholesterol reductase which is encoded by the DHCR7 gene . Functional DHCR7 protein is a 55.5 kDa NADPH-requiring integral membrane protein localized to the microsomal (ER) membrane .
Temporal Effects in Laboratory Settings
In a 96 h shaker flask fermentation, the 7-DHC titer was 649.5 mg/L by de novo synthesis . In a 5 L bioreactor, the 7-DHC titer was 2.0 g/L, which was the highest 7-DHC titer reported to date .
Dosage Effects in Animal Models
Elevating 7-DHC concentrations with cariprazine was associated with improved cellular and tissue viability after hypoxic‐ ischemic injury, suggesting a novel therapeutic avenue .
Metabolic Pathways
7-DHC is a part of the cholesterol biosynthesis pathway . It is synthesized from lathosterol by the enzyme lathosterol oxidase (lathosterol 5-desaturase) . This is the next-to-last step of cholesterol biosynthesis .
Transport and Distribution
Cholesterol, a molecule closely related to 7-DHC, is transported and distributed within cells and tissues via numerous sterol transport proteins that facilitate cholesterol trafficking and regulate its subcellular distribution .
Subcellular Localization
The enzymes involved in the final steps of the post-squalene biosynthetic pathway, including the enzyme that synthesizes 7-DHC, are found to localize in the endoplasmic reticulum in functionally complemented plants .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Provitamin D3 kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die chemische Umwandlung von Cholesterin. Der Prozess umfasst in der Regel die folgenden Schritte:
Oxidation von Cholesterin: Cholesterin wird oxidiert, um 7-Dehydrocholesterol zu bilden.
Photochemische Reaktion: Das this compound wird dann UVB-Licht ausgesetzt, was zur Bildung von Provitamin D3 führt.
Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von Provitamin D3 häufig kontinuierliche Synthesetechniken. Dieses Verfahren ermöglicht hohe Ausbeuten und eine effiziente Produktion ohne die Notwendigkeit von Zwischenschritten zur Reinigung .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Provitamin D3 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Photochemische Reaktionen: Die Exposition gegenüber UVB-Licht wandelt Provitamin D3 in Vitamin D3 um.
Isomerisierung: Unter bestimmten Bedingungen kann Provitamin D3 isomerisieren und andere Verbindungen wie Tachysterol bilden.
Häufige Reagenzien und Bedingungen:
UVB-Licht: Wesentlich für die photochemische Umwandlung von Provitamin D3 zu Vitamin D3.
Phenylalanin: Kann als Anregungsenergiedonor verwendet werden, um die Konzentration der gewünschten Zwischenprodukte zu erhöhen.
Hauptprodukte:
Vitamin D3: Das Hauptprodukt, das aus der photochemischen Reaktion von Provitamin D3 gebildet wird.
Tachysterol: Ein Nebenprodukt, das unter bestimmten Bedingungen gebildet wird.
Vergleich Mit ähnlichen Verbindungen
Ergosterol (Provitamin D2): Found in fungi and yeast, it undergoes a similar photochemical reaction to form vitamin D2 (ergocalciferol).
Cholesterol: A precursor to provitamin D3 and other sterols.
Comparison:
Provitamin D3 vs. Ergosterol: Both compounds undergo photochemical reactions to form their respective vitamins (D3 and D2).
Provitamin D3 vs. Cholesterol: While cholesterol serves as a precursor to provitamin D3, it also plays a broader role in the biosynthesis of other sterols and hormones.
Provitamin D3 stands out due to its critical role in the biosynthesis of the more potent and biologically active form of vitamin D, making it a unique and essential compound in both biological and industrial contexts.
Eigenschaften
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTLRSWJYQTBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434-16-2 | |
| Record name | Provitamin D3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cholesta-5,7-dien-3-ol, (3.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 7-dehydrocholesterol and what is its role in cholesterol biosynthesis?
A: this compound is a sterol and the immediate precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis []. The enzyme this compound reductase (DHCR7) catalyzes the final step, reducing this compound to cholesterol [, , , , ].
Q2: What is Smith-Lemli-Opitz syndrome (SLOS) and how is it related to this compound?
A: Smith-Lemli-Opitz syndrome is an autosomal recessive disorder characterized by multiple congenital anomalies, mental retardation, and growth defects [, , ]. It arises from mutations in the DHCR7 gene, leading to a deficiency of cholesterol and an accumulation of this compound in tissues and fluids [, , , , , , , , , ].
Q3: How is SLOS diagnosed and what are the typical biochemical findings?
A: SLOS can be diagnosed by detecting markedly increased concentrations of this compound in plasma, typically using gas chromatography-mass spectrometry [, , , , ]. Alternatively, a deficiency in the conversion of this compound to cholesterol can be demonstrated in cultured fibroblasts from patients [, ]. Prenatal diagnosis is also possible by quantifying sterol levels in amniotic fluid [].
Q4: What is the significance of the different biochemical variants observed in SLOS patients?
A: Studies have shown that the severity of SLOS can vary, with some patients exhibiting more severe clinical symptoms than others []. These clinical differences are often reflected in the degree to which this compound accumulates and cholesterol synthesis is impaired []. These biochemical variations likely result from different mutations in the DHCR7 gene, leading to varying degrees of enzyme deficiency [].
Q5: Does this compound itself contribute to the pathogenesis of SLOS, or is it solely the cholesterol deficiency?
A: While cholesterol deficiency undoubtedly plays a major role in SLOS pathology, evidence suggests that accumulated this compound might also exert toxic effects [, , , ]. For instance, this compound is more susceptible to oxidation than cholesterol, and its oxidized derivatives have been shown to impair embryonic growth in animal models [, , ].
Q6: What is the connection between this compound and vitamin D synthesis?
A: this compound serves as the precursor for vitamin D3 synthesis in the skin [, , , , , , , ]. Upon exposure to UVB radiation, this compound undergoes photolysis to form previtamin D3, which subsequently isomerizes to vitamin D3 [, , , , , , , ].
Q7: Can altering this compound levels impact vitamin D production?
A: Yes, factors influencing this compound availability can affect vitamin D synthesis. For example, long-term exposure to ultraviolet radiation can increase this compound levels in the skin, potentially enhancing vitamin D3 production [, ]. Conversely, inhibiting DHCR7 activity can also increase this compound levels, leading to elevated vitamin D levels, as observed in some studies [, ].
Q8: How do seasonal changes and latitude affect vitamin D synthesis from this compound?
A: The amount of UVB radiation reaching the Earth's surface varies significantly with season and latitude. During winter months, particularly at higher latitudes, insufficient UVB radiation reaches the skin to effectively convert this compound to vitamin D3 []. This highlights the importance of dietary vitamin D intake during these periods.
Q9: What are the potential therapeutic applications of modulating this compound metabolism?
A: Manipulating this compound metabolism holds promise for various therapeutic applications. For instance, inhibiting DHCR7 could be a potential strategy for treating hyperlipidemia, as it can lead to decreased cholesterol levels [, , ]. Additionally, increasing this compound availability could enhance vitamin D3 production, potentially benefiting individuals with vitamin D deficiency or related disorders [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)
![3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one](/img/structure/B119057.png)
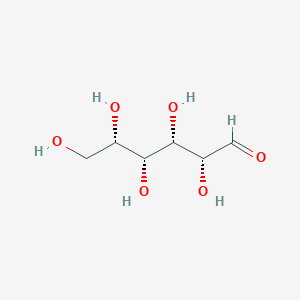
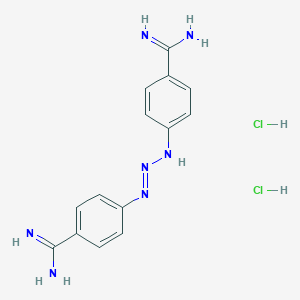

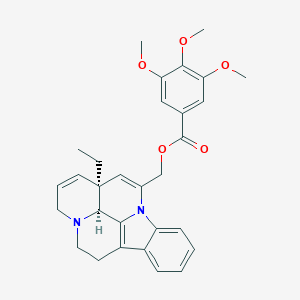

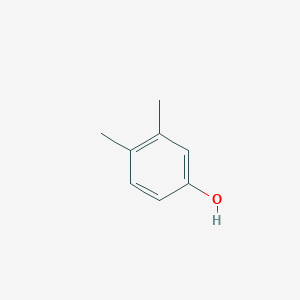
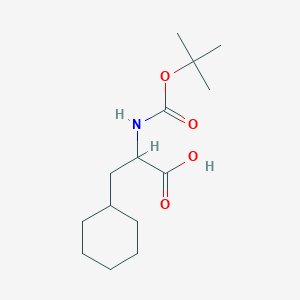
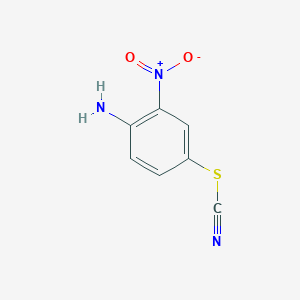
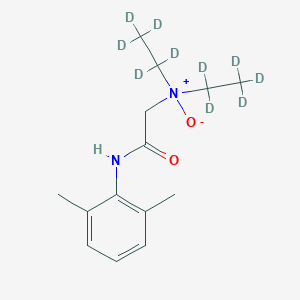

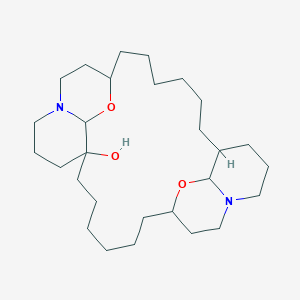
![[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol](/img/structure/B119092.png)
